2-Chloro-5-cyclopropylthiophene-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-cyclopropylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-7-5(8(10)11)3-6(12-7)4-1-2-4/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONAKNFWEVLNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(S2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Chloro-5-cyclopropylthiophene-3-carboxylic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

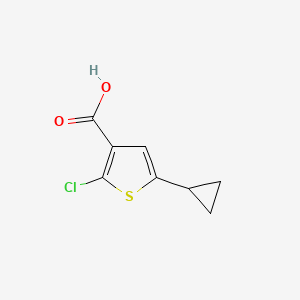

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity .

Pharmacological Effects

The pharmacological effects of this compound have been documented in various studies. Key findings include:

Case Studies

Several studies have investigated the efficacy of this compound:

- Cancer Cell Studies : In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells (MCF7) with a selectivity index indicating low cytotoxicity towards normal cells .

- Antimicrobial Testing : A series of tests against various bacterial strains showed that this compound could inhibit growth, although specific mechanisms remain to be elucidated.

- Animal Model Evaluations : In vivo studies indicated that administration of the compound resulted in significant tumor reduction without notable toxicity, highlighting its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron Effects : The chlorosulfonyl group in methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate creates a highly electron-deficient thiophene ring, favoring nucleophilic substitution reactions. In contrast, the cyclopropyl group in the target compound donates slight electron density via hyperconjugation, moderating reactivity.

Acidity : The carboxylic acid group in the target compound (pKa ~2–3) is more acidic than ester derivatives (e.g., methyl ester in , pKa ~4–5), enabling easier deprotonation for salt formation.

Research Findings and Limitations

- Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate may form stable crystals due to strong intermolecular interactions (e.g., sulfonyl dipoles).

- Biological Activity : Cyclopropyl-substituted thiophenes are explored for kinase inhibition (e.g., JAK2 inhibitors), whereas chlorosulfonyl analogs are utilized in antibacterial agents.

Vorbereitungsmethoden

Lithiation and Carboxylation Route

A highly selective and practical method for preparing chlorinated thiophene carboxylic acids involves the use of n-butyllithium (n-BuLi) for directed lithiation, followed by carbonation with carbon dioxide. This method is exemplified in the synthesis of 5-chlorothiophene-2-carboxylic acid, which shares structural similarity with the target compound.

-

- 2-Chlorothiophene is treated with n-BuLi at temperatures ≤ -30 °C to selectively lithiate the 5-position.

- Carbon dioxide gas is then introduced to the reaction mixture to form the carboxyl group.

- The reaction is terminated by aqueous work-up, followed by extraction and acidification to isolate the carboxylic acid.

-

- Reaction temperature: ≤ -30 °C for lithiation.

- Reaction time: n-BuLi and 2-chlorothiophene are stirred for at least 30 minutes, preferably up to 2 hours.

- Molar ratio of 2-chlorothiophene to n-BuLi: 1:1.05 to 1:1.5, with slight excess n-BuLi preferred.

- Solvents: Tetrahydrofuran (THF) is commonly used, sometimes with ethers or hydrocarbons.

-

- High regioselectivity and yield.

- Environmentally friendly with minimal waste generation.

- Avoids over-chlorination and complex purification.

This method is detailed in patent CN103275061A and has been demonstrated to produce 5-chlorothiophene-2-carboxylic acid efficiently, which can be adapted for this compound by substituting the cyclopropyl precursor accordingly.

Friedel-Crafts Acylation and Hydrolysis

Another approach involves Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride catalyzed by aluminum trichloride, followed by alkaline hydrolysis to yield the carboxylic acid.

-

- 2-Chlorothiophene undergoes acylation at the 3-position.

- The resulting 2-trichloroacetyl-5-chlorothiophene intermediate is hydrolyzed under basic conditions to the carboxylic acid.

-

- Requires careful control of reaction conditions to avoid polyacylation.

- Generates chlorinated waste and requires neutralization steps.

- Suitable for scale-up with proper waste management.

This method is documented for related compounds and can be modified for cyclopropyl-substituted thiophenes.

Grignard Reagent Carbonation

Using 5-chloro-2-bromothiophene as a starting material, a Grignard reagent can be formed by reaction with magnesium, followed by carbonation with CO2 to introduce the carboxyl group.

-

- Formation of Grignard reagent from 5-chloro-2-bromothiophene.

- Introduction of CO2 to form the carboxylate intermediate.

- Acid work-up to yield the carboxylic acid.

-

- High yield and regioselectivity.

- Allows introduction of various substituents via bromine functionalization.

This method can be adapted for cyclopropyl derivatives if the corresponding brominated precursor is available.

One-Pot Chlorination and Carboxylation

A one-pot method involves chlorination of 2-thiophenecarboxaldehyde to form 5-chloro-2-thiophenecarboxaldehyde intermediate, which is then converted to the carboxylic acid by reaction with sodium hydroxide and further chlorination steps.

-

- Chlorine gas is introduced to 2-thiophenecarboxaldehyde under controlled temperature (-10 to 30 °C).

- The intermediate is directly used without isolation.

- Reaction with sodium hydroxide solution and further chlorination leads to the acid.

- Quenching, extraction, acidification, filtration, and recrystallization yield the final product.

| Step | Conditions |

|---|---|

| Chlorination | 4:1 to 0.9:1 molar ratio Cl2:aldehyde, -10 to 30 °C, 1-20 h |

| Sodium hydroxide reaction | Temperature 10 to 60 °C, pH adjustment 1-6 |

| Quenching and purification | Sodium sulfite quench, solvent extraction, recrystallization |

- Advantages:

- Reduces steps and waste.

- Suitable for industrial scale.

- Avoids isolation of intermediates.

This method is described in patent CN108840854B and provides an efficient route that can be tailored for cyclopropyl-substituted analogs.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation and Carboxylation | 2-Chlorothiophene | n-Butyllithium, CO2, THF, ≤ -30 °C | High selectivity, good yield, eco-friendly | Requires low temperature control |

| Friedel-Crafts Acylation | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl3, alkaline hydrolysis | Straightforward, scalable | Generates chlorinated waste |

| Grignard Reagent Carbonation | 5-Chloro-2-bromothiophene | Mg, CO2, acid work-up | High regioselectivity, versatile | Sensitive to moisture, requires brominated precursor |

| One-Pot Chlorination-Carboxylation | 2-Thiophenecarboxaldehyde | Cl2, NaOH, sodium sulfite, controlled temp | Industrially viable, less waste | Chlorine handling requires caution |

Research Findings and Notes

- The lithiation/carboxylation method offers superior regioselectivity by directed metalation at the 5-position of 2-chlorothiophene, preventing over-chlorination and complex mixtures.

- Friedel-Crafts acylation followed by hydrolysis is a classical method but less environmentally friendly due to chlorinated waste and requires careful purification.

- Grignard reagent carbonation is effective but depends on availability and handling of brominated precursors.

- The one-pot chlorination and carboxylation method minimizes intermediate isolation and waste, improving industrial applicability.

- The introduction of the cyclopropyl group at the 5-position may require prior functionalization or use of cyclopropyl-substituted thiophene precursors, which can be incorporated into these methods with adjustments.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-5-cyclopropylthiophene-3-carboxylic acid?

Answer:

- Key Steps :

- Cyclopropane Introduction : Utilize Suzuki-Miyaura coupling to attach the cyclopropyl group to the thiophene ring. This requires a cyclopropylboronic acid derivative and a palladium catalyst under inert conditions .

- Chlorination : Electrophilic chlorination at the 2-position of the thiophene ring using reagents like sulfuryl chloride (SOCl₂) or N-chlorosuccinimide (NCS). Monitor reaction temperature (typically 0–25°C) to avoid over-chlorination .

- Carboxylic Acid Functionalization : Oxidize a pre-installed methyl or hydroxymethyl group at the 3-position using KMnO₄ or CrO₃ under acidic conditions.

- Safety : Handle chlorinating agents in fume hoods with chemically resistant gloves (e.g., nitrile) and ensure proper ventilation due to hazardous decomposition products like sulfur oxides .

Q. How should researchers characterize the crystal structure of this compound?

Answer:

- X-ray Diffraction (XRD) : Use single-crystal XRD with SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry. Optimize crystal growth via slow evaporation in solvents like DMSO or ethanol .

- Complementary Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Q. What safety protocols are critical during handling and storage?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility and breakthrough time) and lab coats. Use respiratory protection if ventilation is inadequate .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO₃) and bases to prevent decomposition into CO, CO₂, or sulfur oxides .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., electrophilic substitution at the thiophene 5-position). Compare with experimental NMR/IR data to validate .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing cyclopropane coupling efficiency).

- Validation : Cross-check computational results with kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) .

Q. What strategies improve regioselectivity in cyclopropane-thiophene coupling reactions?

Answer:

- Directing Groups : Install temporary substituents (e.g., ester groups) at the thiophene 3-position to steer cyclopropane attachment to the 5-position.

- Catalyst Tuning : Use Pd(PPh₃)₄ with electron-rich ligands to reduce steric hindrance during Suzuki coupling .

- Reaction Monitoring : Employ in-situ FTIR or HPLC to track regioselectivity and optimize reaction time/temperature .

Q. How to address contradictions in reported stability data under varying pH conditions?

Answer:

- Controlled Stability Studies :

- Mitigation : Adjust formulation pH to 6–8 for long-term storage, avoiding extremes that release hazardous gases .

Q. What advanced techniques elucidate the role of the cyclopropyl group in biological activity?

Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., cyclobutyl or phenyl) and compare bioactivity using enzyme inhibition assays.

- Crystallographic Analysis : Resolve protein-ligand complexes (e.g., via cryo-EM or XRD) to visualize cyclopropane interactions in binding pockets .

- Metabolic Stability : Use LC-MS/MS to track cyclopropane ring oxidation in liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.